

2-Chloro-5-fluoro-4-nitroaniline chemical properties

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-nitroaniline

Cat. No.: B1597862

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An In-Depth Technical Guide to the Chemical Properties of **2-Chloro-5-fluoro-4-nitroaniline**

Section 1: Core Identity and Nomenclature

2-Chloro-5-fluoro-4-nitroaniline is a substituted aromatic amine that serves as a highly functionalized building block in modern synthetic chemistry. Its utility stems from the unique electronic and steric arrangement of four distinct functional groups on the benzene ring: an amine, a nitro group, a chlorine atom, and a fluorine atom. This specific substitution pattern makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and performance dyes. The electron-donating amino group and the strongly electron-withdrawing nitro group, in conjunction with the inductive effects of the halogens, create a molecule with diverse and predictable reactivity.

This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, characteristic reactivity, analytical methodologies, and safety considerations, designed for researchers and development scientists.

Table 1: Chemical Identifiers for **2-Chloro-5-fluoro-4-nitroaniline**

| Identifier | Value | Source |
|-------------------|--|-----------|
| IUPAC Name | 2-chloro-5-fluoro-4-nitroaniline | [1] |
| CAS Number | 517920-71-7 | [1][2][3] |
| Molecular Formula | C ₆ H ₄ ClFN ₂ O ₂ | [1][3] |
| SMILES | <chem>C1=C(C(=CC(=C1F)[O-])Cl)N</chem> | [1] |
| InChI Key | LPVHTLPXIISIRD-UHFFFAOYSA-N | [1][2] |

Section 2: Physicochemical Properties

The physical state and solubility of **2-Chloro-5-fluoro-4-nitroaniline** are characteristic of a moderately polar, solid organic compound. Its high melting point is indicative of strong intermolecular forces in the crystal lattice, likely influenced by hydrogen bonding from the amine group and dipole-dipole interactions from the nitro and halo substituents. While poorly soluble in water, it is expected to be soluble in common organic solvents such as acetone, ethyl acetate, and dichloromethane.

Table 2: Key Physicochemical Data

| Property | Value | Source |
|--------------------------------|---------------------|--------|
| Molecular Weight | 190.56 g/mol | [1][3] |
| Physical Form | Solid | [2] |
| Melting Point | 128-131 °C | [3] |
| Topological Polar Surface Area | 71.8 Å ² | [1] |
| Purity | Typically ≥97% | [2] |

Section 3: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While specific literature on the synthesis of **2-Chloro-5-fluoro-4-nitroaniline** is not readily available, a logical and efficient synthetic route can be proposed based on established principles of aromatic chemistry. The most direct approach involves the nitration of a commercially available precursor, 2-chloro-5-fluoroaniline.

The rationale for this pathway is twofold:

- **Directing Effects:** The amino group is a powerful ortho-, para-director. In 2-chloro-5-fluoroaniline, the position para to the amine is occupied by the fluorine atom. The two ortho positions are C2 (occupied by chlorine) and C6. The position meta to the amine (C4) is sterically accessible and electronically activated for nitration.
- **Reaction Conditions:** Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid at controlled temperatures, are effective for the nitration of activated anilines. Protection of the amine group as an acetanilide may be required to prevent oxidation and improve selectivity.



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Caption: Proposed synthesis of **2-Chloro-5-fluoro-4-nitroaniline** via nitration.

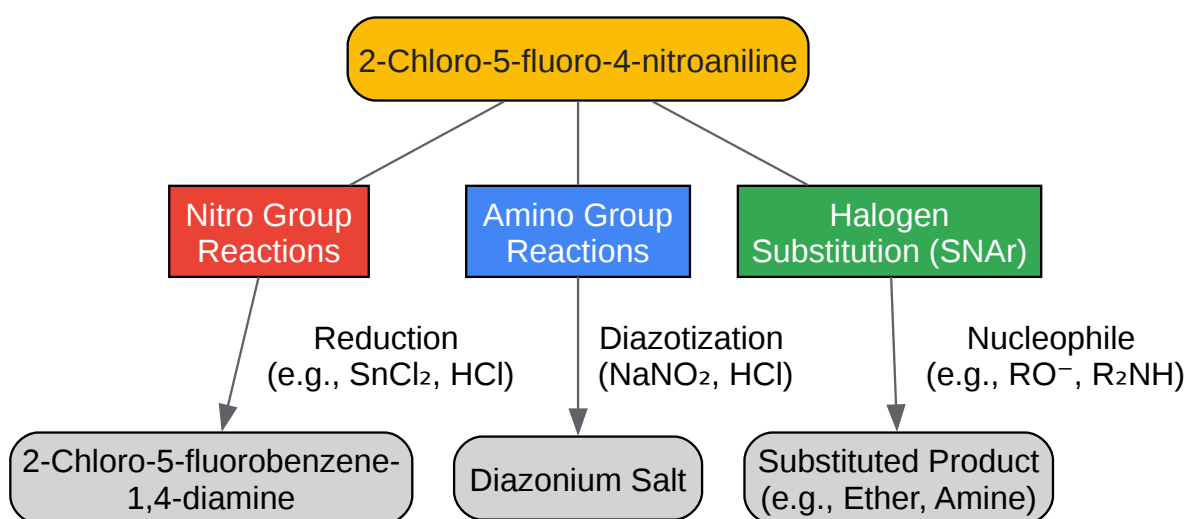
Core Chemical Reactivity

The reactivity of **2-Chloro-5-fluoro-4-nitroaniline** is governed by its functional groups, offering multiple handles for subsequent chemical transformations.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields 2-chloro-5-fluorobenzene-1,4-diamine, a valuable diamine for polymerization or the synthesis of heterocyclic systems.
- **Reactions of the Amino Group:** The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.

This intermediate is highly versatile and can be subjected to various transformations, including Sandmeyer reactions (to introduce -CN, -Br, -Cl), Schiemann reactions (to introduce another -F), or coupling reactions to form azo dyes.

- Nucleophilic Aromatic Substitution (S_NAr): The chlorine and fluorine atoms are susceptible to S_NAr, activated by the strong electron-withdrawing nitro group located ortho and para to them. Fluorine is typically a better leaving group than chlorine in S_NAr reactions, suggesting that substitution at C5 may be favored under certain conditions.



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Caption: Key reactive sites and potential transformations of the title compound.

Section 4: Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of **2-Chloro-5-fluoro-4-nitroaniline**. This involves a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Profile

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the two protons on the benzene ring. Each signal should appear as a doublet due to coupling with the adjacent fluorine atom.

and potentially smaller couplings to each other. The amine protons (-NH_2) would likely appear as a broad singlet.

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The C-F and C-Cl bonds will result in characteristic large and smaller C-F and C-Cl coupling constants, respectively.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), asymmetric and symmetric stretching of the nitro group (around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$, respectively), and C-Cl and C-F stretching vibrations in the fingerprint region (typically below 1200 cm^{-1}).
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M^+) at m/z 190, corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M^+ and $\text{M}+2$ peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Experimental Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like **2-Chloro-5-fluoro-4-nitroaniline**. A reverse-phase method is most suitable.

Objective: To determine the purity of a sample of **2-Chloro-5-fluoro-4-nitroaniline** by percentage area.

Methodology:

- Instrumentation: HPLC system with a UV-Vis detector, a C18 reverse-phase column (e.g., $4.6 \times 150\text{ mm}$, $5\text{ }\mu\text{m}$ particle size).
- Mobile Phase Preparation:
 - Solvent A: Deionized water with 0.1% formic acid.
 - Solvent B: Acetonitrile with 0.1% formic acid.

- Filter both solvents through a 0.45 μm filter before use.
- Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL .
 - Column Temperature: 30 $^{\circ}\text{C}$.
 - Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
 - Gradient Elution: A typical gradient might be:
 - 0-2 min: 20% B
 - 2-15 min: 20% to 80% B
 - 15-18 min: 80% B
 - 18-20 min: 80% to 20% B
 - 20-25 min: 20% B (re-equilibration).
- Analysis: Inject the sample and integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness Check: System suitability should be established by making five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

Section 5: Applications in Research and Drug Development

Substituted nitroanilines are foundational intermediates in multiple sectors. 2-Chloro-4-nitroaniline, a related compound, is a known intermediate in the synthesis of dyes and pharmaceuticals.[4][5] The specific combination of functional groups in **2-Chloro-5-fluoro-4-nitroaniline** makes it a particularly attractive scaffold for drug discovery.

- **Medicinal Chemistry:** The presence of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The aniline and nitro moieties can be elaborated into a wide range of heterocyclic structures known to possess biological activity. For instance, a related acetamide, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its potential to act synergistically with antibacterial drugs against *Klebsiella pneumoniae*.[6]
- **Materials Science:** The diamine derivative (obtained after nitro reduction) can serve as a monomer for the synthesis of high-performance polymers like polyimides or polybenzoxazoles, where the halogen substituents can fine-tune properties such as solubility and thermal stability.

Section 6: Safety and Handling

Hazard Profile: **2-Chloro-5-fluoro-4-nitroaniline** is classified as a hazardous substance.

- **Signal Word:** Warning[2]
- **Hazard Statements:** H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

Handling Precautions:

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

- Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

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